Carboxy-PEG4-sulfonic acid

説明

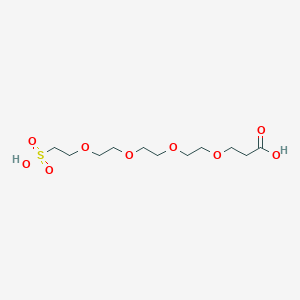

Overview and Structural Characteristics of Carboxy-PEG4-sulfonic Acid

This compound is a molecule designed with specific functional components that dictate its utility as a linker or spacer in chemical synthesis. biosynth.com The compound's chemical formula is C11H22O9S, and it has a molecular weight of 330.35 g/mol . biosynth.com

| Property | Value |

| Chemical Formula | C11H22O9S |

| Molecular Weight | 330.35 g/mol |

| CAS Number | 1817735-25-3 |

| Data sourced from Biosynth biosynth.com and BroadPharm broadpharm.com |

Polyethylene Glycol (PEG) Moiety

The core of the this compound molecule is a polyethylene glycol (PEG) chain. biosynth.comaxispharm.com Specifically, the "PEG4" designation indicates that there are four repeating ethylene glycol units. precisepeg.com This PEG component is crucial for several reasons:

Hydrophilicity and Flexibility : PEG chains are well-known for their hydrophilic (water-loving) nature and flexibility. precisepeg.comnih.gov This characteristic is fundamental to the molecule's ability to enhance the solubility of other molecules it is attached to. axispharm.comnih.gov

Biocompatibility : PEG is generally considered non-toxic and non-immunogenic, making it a suitable component for biomedical applications. precisepeg.comnih.gov

Spacer Arm : The PEG chain acts as a spacer, providing distance and reducing steric hindrance between two conjugated molecules. axispharm.comprecisepeg.com

Carboxylic Acid Functional Group

At one end of the PEG chain, there is a carboxylic acid (-COOH) functional group. biosynth.combroadpharm.com This group is a versatile handle for chemical reactions, particularly for forming stable amide bonds with primary amines. broadpharm.combroadpharm.com This reaction is often facilitated by activating agents. broadpharm.combroadpharm.com The presence of the carboxylic acid group is key to the molecule's role in bioconjugation, allowing it to be attached to proteins, peptides, and other biomolecules. biosynth.comprecisepeg.com

Heterobifunctional Nature and Linker Properties

The presence of two different reactive functional groups, the carboxylic acid and the sulfonic acid, makes this compound a heterobifunctional linker. biosynth.comprecisepeg.com This dual functionality allows for a wider range of applications compared to homobifunctional linkers, which have identical functional groups at both ends. biosynth.com It can be used to connect two different molecules or to attach a molecule to a surface with specific chemical properties. biosynth.comaxispharm.com This makes it a valuable tool in creating complex molecular architectures for research in areas like drug delivery and diagnostics. precisepeg.combocsci.com It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic linker. vulcanchem.commedchemexpress.commedchemexpress.com

Research Significance in Advanced Chemical Biology and Materials Science

The distinct structural features of this compound directly translate to its significance in research, primarily by improving the properties of other molecules through a process known as PEGylation. nih.govnih.gov

Enhancing Aqueous Solubility and Biocompatibility

A major challenge in the development of new therapeutics and materials is the poor water solubility of many organic molecules. axispharm.comnih.gov this compound helps to address this issue:

Increased Solubility : The hydrophilic nature of both the PEG chain and the sulfonic acid group significantly increases the aqueous solubility of hydrophobic compounds to which it is conjugated. axispharm.comprecisepeg.comaxispharm.com This is critical for applications in biological systems, which are predominantly aqueous. nih.gov

Improved Biocompatibility : PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to enhance the biocompatibility of therapeutic agents and nanoparticles. nih.govresearchgate.net By creating a hydrophilic shield, the PEG moiety can reduce non-specific interactions with cells and proteins, and decrease immunogenicity. axispharm.combocsci.com Research has shown that PEGylation can improve the stability of nanoparticles and make them more compatible with blood components like platelets. researchgate.net This modification can also prolong the circulation time of drugs in the body. nih.govbroadpharm.com

In materials science, the sulfonic acid group can be used to modify surfaces, such as metal oxides and nanoparticles, to improve their hydrophilicity and dispersion in aqueous solutions. axispharm.com The ability to tailor surface properties is essential for creating advanced materials for applications ranging from coatings to fuel cells. axispharm.comresearchgate.net

Versatility as a Linker Molecule in Complex Systems

The heterobifunctional nature of this compound makes it an exceptionally versatile linker molecule in the synthesis of complex molecular systems. biosynth.com Unlike homobifunctional linkers which have identical reactive groups, its two different terminal groups—a carboxylic acid and a sulfonic acid—serve as distinct anchor points for sequential or orthogonal conjugation strategies. biosynth.com

The terminal carboxylic acid is readily activated to react with primary amines, such as those found in the lysine residues of proteins and peptides, to form stable amide bonds. broadpharm.combiochempeg.com This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). broadpharm.combroadpharm.com The sulfonic acid group, being highly acidic and hydrophilic, can participate in different chemical reactions, including esterification and halogenation. precisepeg.combroadpharm.comaxispharm.com

This versatility is leveraged in several research areas:

Bioconjugation (PEGylation): The compound is used to attach a PEG moiety to various biomolecules, including proteins, peptides, and oligonucleotides, as well as to small molecules and nanoparticles. biosynth.com This process, known as PEGylation, can enhance the pharmacokinetic properties of therapeutic molecules. precisepeg.combiochempeg.com

PROTACs: this compound and similar PEG-based structures serve as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the cell's ubiquitin-proteasome system. medchemexpress.comglpbio.com The flexible and hydrophilic PEG linker is critical for the proper functioning of the PROTAC molecule. vulcanchem.com

| Reactive Group | Reacts With | Coupling Chemistry | Resulting Bond |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Carbodiimide activators (e.g., EDC, HATU) | Amide |

| Sulfonic Acid (-SO₃H) | Alcohols, Halogenating agents | Esterification, Halogenation | Sulfonate Ester, Sulfonyl Halide |

Role in Modifying Surface Properties

This compound and related PEG-sulfonic acid compounds are utilized to alter the physicochemical properties of various surfaces, a critical process in the development of biomedical devices, biosensors, and nanomaterials. axispharm.com The modification of surfaces with this linker can enhance hydrophilicity, improve biocompatibility, and introduce specific functionalities. axispharm.com

The primary applications in surface modification include:

Self-Assembled Monolayers (SAMs): Alkanethiols and related compounds can form highly ordered, crystalline-like monolayers on the surfaces of noble metals like gold. sigmaaldrich.com While not a thiol itself, the principle of using bifunctional molecules to create tailored surfaces is central. The carboxylic acid terminus of this compound can be used to immobilize proteins, peptides, or other ligands onto an appropriately prepared surface, often for the development of biosensors for techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM). dojindo.com

Reducing Non-specific Binding: The polyethylene glycol chain is well-known for its ability to create "non-fouling" surfaces that resist the non-specific adsorption of proteins and cells. sigmaaldrich.comharvard.edu This property is crucial for the performance of diagnostic and analytical platforms, as it minimizes background noise and improves the signal-to-noise ratio. dojindo.comharvard.edu

Nanoparticle Functionalization: The linker can be used to functionalize nanoparticles, improving their dispersion and stability in aqueous solutions. axispharm.com The hydrophilic PEG chain prevents aggregation, while the terminal functional groups allow for the attachment of targeting ligands or therapeutic agents for applications in drug delivery and medical imaging. precisepeg.comaxispharm.com The sulfonic acid group contributes to strong interactions with surfaces like metal oxides. axispharm.com

特性

IUPAC Name |

3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQWRGDWHOOSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodologies for Carboxy-peg4-sulfonic Acid Derivatives

General Synthetic Pathways

The construction of the Carboxy-PEG4-sulfonic acid backbone relies on a foundation of well-established PEG chemistry, which is then adapted to introduce the desired terminal functionalities.

Synthesizing uniform, or monodisperse, PEGs is critical to ensure batch-to-batch consistency and predictable properties of the final conjugate. acs.org Unlike the random polymerization of ethylene oxide which produces a mixture of different chain lengths, stepwise organic synthesis methods are employed to build the PEG chain one unit or a few units at a time. acs.org

One common strategy is a chain-extending approach based on the Williamson ether synthesis. google.com This method involves reacting a monoprotected PEG oligomer, which has been activated at its hydroxyl end (e.g., by converting it to a mesylate or tosylate), with a large excess of a shorter PEG diol under basic conditions. google.com For instance, a mesylated three-unit PEG methyl ether (Me-PEG3-OMs) can be reacted with ethylene glycol to produce a four-unit PEG methyl ether (Me-PEG4-OH). google.com Another approach involves iterative coupling, where protecting groups are used to control the unidirectional extension of the PEG chain, though this can require chromatographic purification after each step. acs.org

| Strategy | Description | Key Reagents | Outcome |

| Iterative Coupling | Stepwise addition of single ethylene glycol units to a growing chain, using protecting groups to ensure unidirectional synthesis. acs.org | Protected ethylene glycol monomers, coupling agents. | Uniform PEG chain of defined length. acs.org |

| Chain Extension (Williamson Ether Synthesis) | A monoprotected, activated PEG oligomer is reacted with another PEG diol to create a longer chain. google.com | PEG-alkoxide, PEG-sulfonate (e.g., mesylate, tosylate), base (e.g., NaH). | Elongated PEG chain; for example, coupling a PEG3 and a PEG1 unit to form a PEG4 unit. google.com |

This table summarizes key strategies for controlled PEG chain elongation.

Once a PEG4 chain with a free hydroxyl group is obtained, a terminal carboxylic acid can be introduced through several methods.

A widely used patented method involves a two-step process to convert the terminal hydroxyl group. epo.orggoogle.com

Esterification : The hydroxyl-terminated PEG is reacted with a reagent containing a tertiary ester, such as t-butyl chloroacetate. This forms a PEG tertiary ester. google.com

Hydrolysis and Acidification : The resulting ester is first treated with a strong base (e.g., an alkali metal hydroxide) to form a carboxylate salt. epo.org Subsequently, this salt is treated with an inorganic acid, such as hydrochloric or sulfuric acid, to protonate the carboxylate and yield the terminal carboxylic acid. epo.orggoogle.com

A simpler alternative is the direct oxidation of a terminal primary alcohol on the PEG chain to a carboxylic acid. smolecule.com

| Method | Description | Key Reagents | Intermediate/Final Product |

| Tertiary Ester Pathway | A multi-step conversion of the terminal -OH group. epo.orggoogle.com | 1. Reagent with tertiary ester (e.g., t-butyl chloroacetate) 2. Strong base (e.g., NaOH) 3. Inorganic acid (e.g., HCl). epo.org | PEG-carboxylate salt, then PEG-carboxylic acid. epo.org |

| Direct Oxidation | A one-step oxidation of the terminal alcohol. smolecule.com | Oxidizing agents. | PEG-carboxylic acid. smolecule.com |

This table outlines common methodologies for adding a terminal carboxylic acid to a PEG chain.

The introduction of the sulfonic acid group typically occurs by reacting the hydroxyl group at the other end of the PEG chain with a potent sulfonating agent. A common laboratory-scale method involves the use of chlorosulfonic acid. academie-sciences.fr In this procedure, chlorosulfonic acid is added to a solution of the hydroxyl-terminated PEG (e.g., HO-PEG4-COOH) in a suitable solvent like dichloromethane at a controlled temperature, often 0 °C. academie-sciences.fr This reaction directly converts the terminal alcohol into a sulfonic acid, completing the synthesis of the heterobifunctional this compound. The resulting product is often purified through techniques like chromatography. vulcanchem.com

Introduction of Terminal Carboxylic Acid

Functional Group Specific Derivatization

The two distinct functional groups of this compound, the carboxyl and the sulfonyl moieties, allow for selective chemical reactions. biosynth.combroadpharm.com

The terminal carboxylic acid is a versatile functional handle that can be readily derivatized, most commonly through reactions with primary amines. broadpharm.comchempep.com

The formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine is not spontaneous and requires the use of coupling agents or activators. biochempeg.combiochempeg.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are among the most common activators used for this purpose. broadpharm.commedchemexpress.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent. luxembourg-bio.com

EDC Activation : EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by a primary amine, which displaces the EDC byproduct (as a soluble urea) to form the desired amide bond. luxembourg-bio.com To increase efficiency and stability, N-hydroxysuccinimide (NHS) is often added, which reacts with the O-acylisourea intermediate to form a more stable NHS ester. This activated ester then reacts cleanly with the primary amine. creativepegworks.comnih.gov

HATU Activation : HATU is an aminium/uronium-based coupling reagent that reacts with the carboxylic acid to form an activated OAt-ester. luxembourg-bio.com This active ester is highly reactive towards primary amines, facilitating rapid amide bond formation. luxembourg-bio.com HATU is known for its high efficiency and for minimizing side reactions, particularly the risk of epimerization when coupling chiral carboxylic acids. luxembourg-bio.com

This reaction is fundamental for attaching this compound to proteins, peptides, or other amine-containing molecules. biochempeg.combiochempeg.com

| Coupling Agent | Class | Mechanism of Action | Advantages |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide luxembourg-bio.com | Forms a highly reactive O-acylisourea intermediate, which can then react with an amine. Often used with NHS to form a more stable active ester. luxembourg-bio.comnih.gov | Water-soluble byproducts are easily removed during workup. luxembourg-bio.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt luxembourg-bio.com | Reacts with the carboxylic acid to form a highly reactive OAt-ester, which rapidly couples with amines. luxembourg-bio.com | High coupling efficiency, fast reaction rates, and low rates of racemization for chiral acids. luxembourg-bio.com |

This table provides a comparison of EDC and HATU as activating reagents for amide bond formation.

Carboxylic Acid Reactions

Conversion to Amine-Reactive Esters (NHS, PFP, TFP)

The carboxylic acid group of this compound can be readily converted into more reactive functional groups to facilitate conjugation with primary amines. This is a common strategy in bioconjugation to form stable amide bonds.

Activated esters like N-hydroxysuccinimide (NHS) esters are frequently used for modifying amino groups in biomolecules. lumiprobe.com The reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields the corresponding NHS ester. precisepeg.com This reaction is typically performed in an organic solvent like dichloromethane or dimethylformamide (DMF). The resulting NHS ester is highly reactive towards primary amines at a slightly alkaline pH (typically 8.3-8.5), forming a stable amide linkage. lumiprobe.com

Similarly, pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters are other types of activated esters that can be synthesized from the carboxylic acid group. axispharm.com PFP esters are known for their high reactivity and stability, being less susceptible to hydrolysis compared to NHS esters. broadpharm.com The synthesis involves reacting the carboxylic acid with pentafluorophenol in the presence of a carbodiimide. TFP esters are also utilized for their amine-reactivity and the tetrafluorophenyl group acts as a good leaving group during nucleophilic attack by an amine. axispharm.combroadpharm.com

Table 1: Common Amine-Reactive Esters of this compound

| Activated Ester | Activating Reagent | Key Features |

|---|---|---|

| NHS Ester | N-hydroxysuccinimide (NHS) | Most common, reacts optimally at pH 8.3-8.5. lumiprobe.com |

| PFP Ester | Pentafluorophenol (PFP) | High reactivity, increased stability against hydrolysis. broadpharm.com |

| TFP Ester | Tetrafluorophenol (TFP) | Good leaving group, efficient amine reaction. axispharm.combroadpharm.com |

Sulfonic Acid Reactions

The sulfonic acid moiety of this compound offers another site for chemical modification, distinct from the carboxylic acid end.

Esterification Reactions

Sulfonic acids can undergo esterification with alcohols to form sulfonate esters. vulcanchem.com This reaction can be catalyzed by a strong acid. For instance, polyethylene glycol functionalized with sulfonic acid groups has been shown to act as a solid acid catalyst for esterification reactions, achieving high yields under optimized conditions. researchgate.netresearchgate.net The synthesis of m-PEG4-sulfonic acid derivatives often involves the reaction of an activated PEG chain with sulfonating agents, followed by potential esterification. vulcanchem.com

Halogenation and Replacement Reactions

The sulfonic acid group can be converted to a sulfonyl halide, typically a sulfonyl chloride, by reacting with a halogenating agent like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a highly reactive intermediate that can then undergo various nucleophilic substitution reactions. For example, it can react with amines to form sulfonamides or with alcohols to form sulfonate esters. This two-step process provides a versatile route to a range of derivatives. creative-biolabs.comprecisepeg.comchemicalbook.comchemicalbook.com

Purification and Characterization Methodologies

The successful synthesis of this compound derivatives requires robust purification and characterization techniques to ensure the purity and structural integrity of the final products. The inherent polydispersity of PEG chains can present analytical challenges. frontiersin.org

Chromatographic Purification Techniques (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification and analysis of PEG derivatives. bocsci.com The separation is based on the hydrophobicity of the molecules. For PEGylated compounds, retention time can be influenced by the length of the PEG chain, with longer chains often leading to increased retention. nih.gov RP-HPLC can be used to separate PEGylated products from unreacted starting materials and can even resolve positional isomers. bocsci.comchromatographyonline.com The use of core-shell stationary phases has been shown to achieve baseline separation of PEG homologs up to high molecular weights. mdpi.com

Size-Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic radius. bocsci.com This technique is particularly effective for removing low molecular weight impurities, unreacted PEG, and for analyzing the size variants of PEG-protein conjugates. bocsci.comchromatographyonline.com The increase in hydrodynamic radius upon PEGylation allows for efficient separation of the conjugated product from the native protein. bocsci.comlcms.cz A variety of detectors, including differential refractive index (dRI), charged aerosol detector (CAD), and multi-angle light scattering (MALS), can be coupled with SEC for comprehensive characterization and quantitation of PEG compounds. nih.gov

Table 2: Comparison of Chromatographic Purification Techniques for PEG Derivatives

| Technique | Principle of Separation | Key Applications |

|---|---|---|

| Reverse-Phase HPLC | Hydrophobicity | Separation of PEGylated products, positional isomers, and analysis of PEG chain length dispersity. bocsci.comnih.gov |

| Size-Exclusion Chromatography | Hydrodynamic Radius | Removal of low molecular weight impurities, analysis of size variants, and separation of conjugates from unreacted molecules. bocsci.comchromatographyonline.com |

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation of PEG derivatives. frontiersin.orgresearchgate.net ¹H NMR can be used to confirm the presence of the PEG backbone, typically showing characteristic peaks in the region of 3-4 ppm. researchgate.net It is also useful for quantifying the degree of functionalization by comparing the integration of signals from the terminal groups to those of the repeating ethylene glycol units. nih.gov The use of specific solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as the hydroxyl peak of PEG is well-resolved and does not shift with concentration, aiding in accurate quantification. researchgate.net

Mass Spectrometry (MS) provides crucial information on the molecular weight and molecular weight distribution of PEG derivatives. frontiersin.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. ESI-MS can be challenging for large PEGs due to the formation of multiply charged ions, leading to complex spectra. nih.gov To simplify this, methods involving post-column addition of amines to reduce the charge state of PEG molecules have been developed, allowing for more accurate mass determination. acs.org Combining liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for separating and identifying different PEG species in a mixture. researchgate.net

Bioconjugation Strategies and Biological Applications

General Principles of PEGylation with Carboxy-PEG4-sulfonic Acid

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or oligonucleotides. researchgate.net This modification is a widely employed strategy to enhance the therapeutic properties of biomolecules. The use of a heterobifunctional linker like this compound provides distinct advantages in controlling the conjugation process. The hydrophilic PEG linker component contributes to the increased solubility of the resulting conjugate in aqueous media. axispharm.combroadpharm.com

The heterobifunctional nature of this compound is central to its role in site-specific labeling. biosynth.com The two different terminal groups, the carboxylic acid and the sulfonic acid, allow for orthogonal conjugation strategies, where each group can be reacted with a specific functional group on a target molecule without cross-reactivity.

The terminal carboxylic acid is particularly useful for targeting primary amines (-NH₂), such as those on the side chains of lysine residues or the N-terminus of proteins. broadpharm.com This reaction is typically facilitated by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), forming a stable amide bond. broadpharm.comlumiprobe.com The sulfonic acid group can undergo a different set of chemical reactions, such as esterification or replacement, providing a second, independent attachment point. broadpharm.com This capacity for controlled, stepwise conjugation facilitates the precise functionalization of biomolecules for diagnostic and therapeutic applications. axispharm.com

A primary application of PEGylation is the enhancement of a drug's pharmacokinetic profile. researchgate.net The covalent attachment of PEG chains to a therapeutic molecule can significantly increase its hydrodynamic volume. This increased size often leads to reduced renal clearance, thereby prolonging the molecule's circulation half-life in the bloodstream. researchgate.net

| Compound | Experimental System | Key Finding | Implication for Pharmacokinetics | Source |

|---|---|---|---|---|

| Propargyl-PEG4-sulfonic acid (PEG4s) | Liposomal Permeation Assay | Classified as an impermeable control compound that does not passively cross the liposomal membrane. | Conjugation can limit passive diffusion across cell membranes, altering drug distribution. | acs.orgnih.gov |

| PEGylated Proteins (General) | In vivo and in vitro studies | Increased hydrodynamic size reduces renal clearance. | Prolongs serum half-life and improves bioavailability. | researchgate.net |

The immune system can recognize therapeutic proteins, particularly those of non-human origin, as foreign, leading to an immune response that can neutralize the drug and cause adverse effects. PEGylation is a proven method for reducing the immunogenicity of protein and peptide therapeutics. researchgate.netresearchgate.net

The PEG chain of this compound is flexible, uncharged, and highly hydrated, creating a protective hydrophilic shield around the conjugated biomolecule. researchgate.net This steric hindrance masks the antigenic epitopes on the surface of the protein from recognition by immune cells and antibodies. researchgate.net By "hiding" the protein from the immune system, the PEGylation process can significantly lower the potential for an immunogenic response, a critical attribute for biotherapeutics. precisepeg.comresearchgate.net

Improvement of Pharmacokinetic Profiles

Conjugation to Biomolecules

This compound serves as a versatile linker for modifying a range of important biological macromolecules. biosynth.com

Proteins and peptides are common targets for PEGylation using this compound to improve their therapeutic value. biosynth.com The most prevalent conjugation strategy targets the primary amine groups on the protein surface. broadpharm.com The carboxylic acid end of the linker is activated and subsequently reacts with the ε-amino group of lysine residues or the α-amino group at the protein's N-terminus. broadpharm.comresearchgate.net This reaction forms a stable covalent amide bond, attaching the PEG linker to the protein. This method is a cornerstone of bioconjugation chemistry for enhancing the stability and circulation time of protein-based drugs. researchgate.netj-morphology.com

This compound is also employed in the modification and labeling of oligonucleotides and other nucleic acids. biosynth.com The functionalization of these molecules is essential for applications in diagnostics, therapeutics (e.g., siRNA), and biological research. The internucleotide phosphate linker within the DNA or RNA backbone is a potential site for chemical functionalization. nih.gov In a common approach, an oligonucleotide is first synthesized with a functional group, such as an amine, which can then be coupled to the activated carboxylic acid of the this compound linker. This allows for the attachment of the hydrophilic PEG-sulfonic acid moiety to the nucleic acid, potentially improving its stability and delivery properties.

Small Molecules

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. biosynth.com This characteristic makes it a versatile tool in bioconjugation, the process of linking molecules for various biological applications. biosynth.com The compound features a carboxylic acid group and a sulfonic acid group. broadpharm.com The carboxylic acid terminus can readily react with primary amines, which are common in many biomolecules, in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com The sulfonic acid group offers another point for chemical modification, capable of undergoing reactions such as esterification and halogenation. broadpharm.com

A key feature of this compound is its polyethylene glycol (PEG) component. This PEG linker is hydrophilic, which significantly increases the water solubility of the molecules it is attached to. broadpharm.com This property is particularly advantageous when working with hydrophobic small molecules, peptides, or proteins, facilitating their use in aqueous biological environments. biosynth.combroadpharm.com Consequently, this linker is utilized to attach a PEG moiety to a variety of molecules, including proteins, peptides, oligonucleotides, and nanoparticles, a technique known as PEGylation. biosynth.com

Application in Targeted Protein Degradation (PROTACs)

As a PROTAC Linker

This compound is identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combioscience.co.ukgentaur.de PROTACs are innovative heterobifunctional molecules designed to selectively eliminate specific proteins from cells. promega.de They consist of two distinct ligands connected by a chemical linker. medchemexpress.commedchemexpress.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com

Facilitating Ligand-E3 Ligase Linkage

The primary function of a PROTAC is to bring an E3 ubiquitin ligase into close proximity with a target protein. nih.gov The linker, such as this compound, physically connects the ligand that binds to the target protein with the ligand that binds to the E3 ligase. promega.de This chemically induced proximity is essential for the subsequent transfer of ubiquitin from the E3 ligase to the target protein. nih.gov

E3 ligases are a large family of enzymes that play a central role in selecting substrates for ubiquitination. frontiersin.org By linking a target protein to an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL), PROTACs effectively hijack the cell's natural protein disposal system to eliminate a specific protein of interest. nih.govnih.gov The structure of the linker influences the spatial orientation and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which is a key factor for efficient ubiquitination. promega.defrontiersin.org

Selective Degradation of Target Proteins via Ubiquitin-Proteasome System

PROTACs leverage the intracellular ubiquitin-proteasome system (UPS) to achieve selective degradation of target proteins. medchemexpress.commedchemexpress.com The UPS is a major pathway for maintaining cellular protein homeostasis by degrading unwanted or misfolded proteins. researchgate.net

The process initiated by a PROTAC is as follows:

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. promega.de

This proximity allows the E3 ligase to attach multiple ubiquitin molecules to the target protein. nih.govresearchgate.net

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides. promega.deresearchgate.net

Design of Enhanced Drug Delivery Systems

This compound is integral to the design of sophisticated drug delivery systems, where it acts as a flexible and functional linker molecule. precisepeg.comcd-bioparticles.net Its architecture facilitates the creation of bioconjugates with improved pharmacological profiles. precisepeg.com

| Component of Conjugate | Role in the System | Relevant Properties |

| Therapeutic Drug | The active pharmacological agent. | Contains a reactive site (e.g., an amine) for conjugation. |

| This compound | Linker connecting the drug to the polymer backbone. | The carboxylic acid enables covalent bonding; the PEG chain provides spacing and hydrophilicity. broadpharm.com |

| Resulting Polymer | Forms the carrier system for the drug. | Often designed to exploit biological phenomena like the Enhanced Permeability and Retention (EPR) effect in tumors. reading.ac.uk |

Improving Drug Stability and Cellular Uptake

The incorporation of a this compound linker into a drug conjugate significantly enhances its aqueous solubility and biocompatibility. broadpharm.comaxispharm.com The polyethylene glycol chain itself is known for its high hydration capacity, which creates a hydrophilic shield around the conjugated molecule. researchgate.net This PEG shield can protect the drug from enzymatic degradation, thereby increasing its stability in biological fluids. nih.gov

Furthermore, the sulfonic acid group (-SO₃H) is strongly acidic and highly hydrophilic, which further contributes to the water solubility of the conjugate. axispharm.com While direct research on this compound's impact on cellular uptake is specific to the conjugate, related PEG linkers have been shown to facilitate high uptake in cancer cells and tumor vasculature, suggesting a potential benefit for targeted delivery. biochempeg.com The PEGylation strategy can also be crucial for overcoming biological barriers and improving the pharmacokinetic profile of therapeutic agents. reading.ac.uknih.gov

Application in Antibody-Drug Conjugates (ADCs)

This compound is explicitly utilized as a linker in the preparation of Antibody-Drug Conjugates (ADCs). creative-biolabs.comchemscene.combroadpharm.com ADCs are a class of targeted therapy where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.

The terminal carboxylic acid of this compound allows for its conjugation to the antibody or the cytotoxic payload. broadpharm.com The hydrophilic PEG chain enhances the solubility and pharmacokinetics of the entire ADC construct. precisepeg.com This improved solubility is crucial for preventing aggregation and maintaining the stability of the ADC during formulation and in circulation.

Functionalization of Nanoparticles and Nanomaterials

The chemical properties of this compound make it highly suitable for the surface modification of various nanomaterials, enhancing their utility in biomedical applications. axispharm.com

Enhancing Dispersion and Stability in Aqueous Solutions

A primary challenge in using nanoparticles for biomedical purposes is their tendency to aggregate in physiological solutions. Surface functionalization with PEG sulfonic acid derivatives is a key strategy to overcome this issue. axispharm.com Coating nanoparticles with a molecule like this compound improves their dispersion and stability in aqueous environments. axispharm.com The PEG chains provide a steric barrier that physically prevents nanoparticles from clumping together. nih.gov This process, known as PEGylation, is a common method for shielding nanoparticle surfaces from opsonization and phagocytosis, which can prolong their circulation time in the bloodstream. nih.gov The highly hydrophilic sulfonic acid and carboxylic acid groups further enhance the nanoparticle's interaction with water, ensuring stable and homogenous dispersions. axispharm.com

| Property | Unfunctionalized Nanoparticles | Nanoparticles Functionalized with this compound |

| Aqueous Dispersion | Prone to aggregation and sedimentation. pusan.ac.kr | Stable and homogenous dispersion. axispharm.com |

| Stability in Biological Media | Susceptible to opsonization and rapid clearance. nih.gov | Shielded surface reduces protein binding, enhancing stability. nih.gov |

| Hydrophilicity | Varies based on core material, often hydrophobic. | Significantly increased due to PEG, carboxyl, and sulfonic acid groups. axispharm.com |

Surface Modification of Metal Oxides (e.g., Silica, Titanium Dioxide)

This compound is used for the surface modification of metal oxides such as silica (silicon dioxide) and titanium dioxide. axispharm.com These materials are often used in biomedical applications, but their native surfaces can be photocatalytically active or may not have the desired biocompatibility. google.comscience.gov Modifying the surface of these oxides with this compound enhances their hydrophilicity and improves their interaction with biological systems. axispharm.com The carboxylic acid and sulfonic acid groups can form strong interactions with the metal oxide surface, while the PEG chain extends into the surrounding medium, rendering the particle more water-soluble and biocompatible. axispharm.comsafeworkaustralia.gov.au This surface modification is a critical step in preparing these inorganic nanoparticles for use in areas like drug delivery and diagnostics. nih.gov

An exploration of the advanced applications and biocompatibility of this compound reveals its significant potential in the fields of nanomedicine and drug delivery. This compound's unique structure, combining a carboxylic acid group, a polyethylene glycol (PEG) linker, and a sulfonic acid group, allows for versatile integration with nanomaterials and offers favorable biological interaction profiles.

Role in Materials Science and Polymer Chemistry

Incorporation into Polymers for Tailored Functional Properties

The dual functionality of Carboxy-PEG4-sulfonic acid allows for its incorporation into polymer backbones or as a side chain to impart specific, desirable properties. The PEG linker enhances water solubility and biocompatibility, while the acidic groups can be used to control charge density, hydrophilicity, and reactivity of the final polymer. axispharm.combiochempeg.com

Researchers have demonstrated that incorporating sulfonic acid groups into polymers can significantly enhance their properties. For instance, chitosan-based hydrogels have been created using crosslinkers containing sulfonic acid groups, such as 5-Sulfoisophthalic acid. nih.gov These hydrogels exhibit tailored swellability, compressibility, and drug-loading capabilities based on the electrostatic interactions provided by the sulfonic acid moiety. nih.gov This principle directly applies to this compound, where its integration into a polymer network can create materials with controlled electrostatic and physical properties for applications like drug delivery. axispharm.comnih.gov

The presence of both carboxylic and sulfonic acid groups can lead to polymers with unique pH-responsive behaviors and ion-exchange capabilities, making them suitable for advanced applications in biotechnology and smart materials.

| Polymer System | Functional Group | Observed Property Enhancement | Application Area |

| Chitosan Hydrogel | Sulfonic Acid | Controlled drug-loading via electrostatic complexation. nih.gov | Drug Delivery |

| Polythiophene | Carboxylic Acid | Enables electroactivity in both aqueous and organic electrolytes. researchgate.net | Bioelectronics |

| General Polymers | PEG-Sulfonic Acid | Increased hydrophilicity and specific functionalities. axispharm.com | Functional Materials |

Creation of Coatings and Films with Specific Chemical Properties

This compound is utilized in the development of functional coatings and films. axispharm.com The PEG component provides flexibility and hydrophilicity, while the terminal acid groups can anchor the molecule to a substrate or interact with other components in a formulation. axispharm.com This allows for the creation of surfaces with tailored properties such as improved adhesion, chemical resistance, or enhanced biocompatibility. axispharm.com

For example, PEG-sulfonic acid compounds are used to modify metal oxide surfaces like silica and titanium dioxide, enhancing their hydrophilicity and improving their interaction with other materials. axispharm.com This surface modification is critical in applications ranging from preventing biofouling to creating stable nanoparticle dispersions. axispharm.com The carboxylic acid end of this compound provides an additional anchor point, allowing for robust covalent attachment to surfaces functionalized with amine groups, further enhancing the stability and durability of the coating.

Electrochemical Polymerization and Self-Doped Polymers

The sulfonic and carboxylic acid functionalities are pivotal in the field of conducting polymers and electrochemical devices. These acidic groups can act as internal dopants, creating "self-doped" polymers. This eliminates the need for an external doping agent during electrochemical polymerization, simplifying the process and improving the stability of the resulting material.

Research on polythiophenes functionalized with carboxylic acids has shown they can be processed from water-soluble precursors to form solvent-resistant organic electrochemical transistors (OECTs) that operate in various electrolytes. researchgate.net Similarly, the incorporation of sulfonate groups into a polymer backbone, such as in poly(3,4-ethylenedioxythiophene) (PEDOT), can lower the switching potential of the material. researchgate.net

A copolymer containing both carboxylic and sulfonic acid functionalities would combine these benefits. The electrochemical polymerization of monomers containing these groups allows for the creation of conducting polymer films with high volumetric capacitance and transconductance. researchgate.net this compound can be used to functionalize monomers prior to polymerization, leading to self-doped conducting polymers with improved processability and performance in bioelectronic applications. researchgate.netcore.ac.uk

| Polymer Backbone | Functional Group(s) | Key Electrochemical Feature | Reference |

| Poly[3-(4-carboxypropyl)thiophene] (P3CPT) | Carboxylic Acid | Competitive volumetric capacitance (150 ± 18 F-cm-3). researchgate.net | researchgate.net |

| PEDOT-based copolymer | Sulfonate | Low switching potential. researchgate.net | researchgate.net |

| Polypyrrole | Sulfonic Acid (as dopant) | Improved reversibility of redox peaks. beilstein-journals.org | beilstein-journals.org |

Poly(ethylene glycol)-Bound Sulfonic Acid as Catalysts

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has emerged as a highly efficient, reusable, and environmentally friendly catalyst for a variety of organic reactions. rsc.orgsharif.edu While many studies use a PEG polymer with sulfonic acid groups attached, the principle highlights the catalytic utility of the sulfonic acid moiety when supported by a PEG chain. arabjchem.org The PEG backbone makes the catalyst soluble in certain solvents, allowing the reaction to proceed in a homogeneous phase, while its insolubility in other solvents like diethyl ether facilitates easy recovery and reuse of the catalyst after the reaction is complete. rsc.orgarabjchem.org

This catalytic system has been successfully applied to the Biginelli-type condensation reaction for the synthesis of 3,4-dihydropyrimidones. tandfonline.com In a key study, PEG-SO3H acted as both the catalyst and the reaction solvent under microwave irradiation and solvent-free conditions, leading to excellent product yields and high purity. tandfonline.com The catalyst was recovered and reused multiple times without a significant loss in its activity. rsc.orgtandfonline.com

Table: Efficacy of PEG-SO3H Catalyst in Biginelli Reaction Data adapted from a study on the synthesis of 3,4-dihydropyrimidones. tandfonline.com

| Aldehyde Substrate | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 6 | 91 |

| 4-Chlorobenzaldehyde | 5 | 95 |

| 4-Methylbenzaldehyde | 6 | 89 |

| 4-Methoxybenzaldehyde | 5 | 92 |

This demonstrates that the sulfonic acid group, when attached to a PEG structure, is a powerful and practical catalytic tool in modern organic synthesis. arabjchem.orgsid.ir

Analytical and Mechanistic Studies

Advanced Characterization Techniques for Modified Materials

The successful modification of materials, such as nanoparticles or surfaces, with Carboxy-PEG4-sulfonic acid requires rigorous characterization to confirm the covalent attachment and to understand the properties of the newly functionalized surface. A suite of advanced analytical techniques can be employed for this purpose. The carboxylic acid group serves as a primary handle for conjugation to amine-containing molecules, often activated using carbodiimide chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its sulfonated version, sulfo-NHS. thermofisher.comthermofisher.com

The characterization of materials modified with this linker would typically involve a multi-faceted approach to analyze the chemical composition, surface topography, and the density of functional groups. For instance, creating a mixed monolayer on a surface, sometimes referred to as a "flowers in the grass" or "lawn" modification, involves using a combination of an inert PEG linker and a functional one like this compound to control the spacing and density of the reactive carboxyl groups. thermofisher.comthermofisher.com

Key characterization techniques for materials modified with this compound are summarized in the table below.

| Technique | Purpose | Anticipated Findings for this compound Modification |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the modified surface. | Appearance of characteristic peaks for the carbonyl (C=O) stretch from the carboxylic acid (~1700-1750 cm⁻¹), C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹), and S=O stretch from the sulfonic acid group. mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Detection of sulfur (S 2p) and an increased oxygen (O 1s) and carbon (C 1s) signal, confirming the presence of the sulfonic acid and PEG components. |

| Atomic Force Microscopy (AFM) | To visualize the surface topography and roughness at the nanoscale. | Changes in surface morphology and roughness post-modification, indicating the successful attachment of the PEG linker. |

| Contact Angle Goniometry | To measure the surface hydrophilicity. | A decrease in the water contact angle, indicating a more hydrophilic surface due to the presence of the PEG and sulfonic acid groups. |

| Zeta Potential Analysis | To determine the surface charge of modified particles in a dispersion. | A negative zeta potential is expected due to the deprotonated carboxylic and sulfonic acid groups at neutral pH, which contributes to colloidal stability. |

| 2,4,6-Trinitrobenzene sulfonic acid (TNBS) Assay | To quantify the number of primary amine groups on a protein or surface that have been modified by the linker's carboxyl group. | A decrease in the number of free amines on a substrate after conjugation, providing a measure of the reaction efficiency. |

Mechanistic Investigations in Biological Systems

In biological systems, the structural components of this compound are expected to play distinct mechanistic roles that influence the behavior of the molecule to which it is attached. The linker's design can impact solubility, stability, and interactions with biological targets.

The polyethylene glycol (PEG) chain is a well-established component in bioconjugation known to confer several advantages. It can increase the hydrodynamic size of a molecule, which helps to prevent its rapid clearance by the kidneys. broadpharm.com Furthermore, the flexible and hydrophilic PEG chain can create a hydration shell that shields the attached molecule from proteolytic enzymes and recognition by the immune system. broadpharm.comrsc.org

The terminal carboxylic acid group is not only the reactive handle for conjugation but can also play a mechanistic role in biological interactions. broadpharm.com For instance, in pH-sensitive drug delivery systems, the protonation state of carboxyl groups can influence the insertion of peptides into cell membranes. nih.gov The negative charge of the carboxyl group at physiological pH can also influence binding to receptors and other biological surfaces.

The interplay of these components can be investigated through various assays, as detailed in the table below.

| Biological Mechanism | Investigative Technique | Expected Role of this compound |

| Receptor Binding | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | The PEG spacer can provide sufficient distance between the conjugated molecule and a ligand to avoid steric hindrance, potentially preserving or enhancing binding affinity to a target receptor. rsc.orgmdpi.com |

| Cellular Uptake | Confocal Microscopy, Flow Cytometry | The overall hydrophilicity imparted by the PEG and sulfonic acid groups can influence nonspecific cell binding, while the conjugated ligand's targeting ability is maintained. |

| Enzymatic Stability | In vitro incubation with proteases followed by HPLC or mass spectrometry analysis. | The PEG chain is expected to sterically hinder the approach of proteolytic enzymes, thereby increasing the stability and half-life of a conjugated protein or peptide. broadpharm.com |

| Solubility and Aggregation | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) | The hydrophilic PEG chain and the charged sulfonic acid group are anticipated to reduce the aggregation of hydrophobic molecules, leading to improved solubility and stability in aqueous media. americanpharmaceuticalreview.comnih.gov |

| pH-Dependent Interactions | Circular Dichroism, Fluorescence Spectroscopy in varying pH buffers. | The carboxylic acid group's protonation state is pH-dependent, which could be harnessed for pH-responsive drug release or conformational changes in the conjugate. nih.gov |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The current synthesis of heterobifunctional PEG linkers often involves multi-step processes that can be costly and time-consuming, particularly for large-scale production. google.com Future research will likely focus on creating more efficient, cost-effective, and scalable synthetic pathways for Carboxy-PEG4-sulfonic acid and related linkers.

Key areas for development include:

Greener Chemistry: Future synthetic methods may incorporate principles of green chemistry, such as using environmentally friendly solvents and catalysts, to minimize the environmental impact of production. mdpi.com Enzymatic processes, for instance, have shown promise in producing functionalized PEGs with high yields. mdpi.com

The table below outlines a comparison between a typical current synthetic approach and a potential future, more optimized route.

| Feature | Current Synthetic Approach | Potential Future Approach |

| Starting Materials | Often specialized, multi-step precursors | Readily available, inexpensive bulk chemicals |

| Number of Steps | Multiple sequential reactions and purifications mdpi.com | Fewer steps, potentially a one-pot synthesis google.com |

| Catalysts | Traditional organic bases and reagents mdpi.com | Biocatalysts (enzymes) or novel green catalysts mdpi.com |

| Efficiency & Yield | Variable, with potential for loss at each step | Higher overall yield and purity nih.gov |

| Scalability | Can be complex and costly to scale up google.com | Designed for efficient large-scale production nih.gov |

Exploration of New Bioconjugation Chemistries

This compound's value lies in its bifunctional nature, allowing it to link two different molecules. biosynth.com The carboxylic acid end can react with primary amines on biomolecules like proteins or peptides, while the sulfonic acid provides unique properties. broadpharm.com Future research will explore novel ways to utilize these reactive ends.

Orthogonal Ligation: Developing new "click chemistry" reactions that are compatible with the sulfonic acid group could expand the linker's utility. While the carboxyl group is well-established for forming amide bonds, creating a specific, highly efficient reaction for the sulfonic acid end would enable more complex, multi-component conjugate systems. precisepeg.com For example, a Propargyl-PEG4-sulfonic acid variant can react with azide-containing molecules through copper-catalyzed click chemistry. broadpharm.com

Site-Specific Conjugation: A major goal in protein modification is achieving site-specific PEGylation to ensure homogeneity and preserve the protein's biological activity. researchgate.netmdpi.com Future work could involve developing enzymatic or chemical methods that specifically recognize the this compound linker for precise attachment to a target protein, avoiding the random conjugation that can lead to loss of function. researchgate.net

Cleavable and Non-Cleavable Systems: Research into incorporating cleavable or non-cleavable elements adjacent to the linker will be crucial. For drug delivery, cleavable linkers are designed to release a therapeutic payload under specific conditions within a target cell, while non-cleavable linkers can offer greater stability in circulation. mdpi.combiochempeg.com Tailoring the chemistry around this compound will allow for the design of conjugates with precisely controlled release profiles. biomolther.org

Expansion into Emerging Therapeutic Areas

The properties of this compound, particularly its ability to enhance solubility and provide a flexible spacer, make it highly suitable for next-generation therapeutics. broadpharm.comaxispharm.com

Targeted Protein Degradation (TPD): This revolutionary strategy uses chimeric molecules like Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. nih.govnih.gov PROTACs consist of two ligands connected by a linker. medchemexpress.com The PEG portion of this compound is ideal for use in PROTAC linkers, providing the necessary length and flexibility to bridge the target protein and an E3 ligase, facilitating ubiquitination and degradation. nih.govmedchemexpress.com Future research will focus on optimizing the linker's length and rigidity to improve the stability and efficacy of the resulting PROTACs. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapy that uses monoclonal antibodies to deliver potent cytotoxic drugs directly to tumor cells. mdpi.combiochempeg.com The linker is a critical component, connecting the antibody to the payload. biochempeg.com The hydrophilic PEG chain of this compound can improve the solubility and pharmacokinetic profile of the entire ADC, reduce aggregation, and potentially lower immunogenicity. biochempeg.com The negatively charged sulfonic acid group could also influence properties like cell membrane interaction and biodistribution, an area ripe for exploration. mdpi.com

Advanced Drug Delivery Systems: The linker can be used to functionalize nanoparticles or liposomes, improving their stability in aqueous solutions and enabling the attachment of targeting ligands. axispharm.combroadpharm.com This is crucial for creating systems that can effectively deliver drugs to specific tissues while minimizing off-target effects. rsc.org

The table below summarizes the potential roles of this linker in emerging therapeutic fields.

| Therapeutic Area | Role of this compound | Potential Advantages for Future Research |

| PROTACs | Serves as the flexible linker connecting the two active ligands. medchemexpress.commedchemexpress.com | Optimizing linker length and composition to enhance ternary complex formation and improve cell permeability. nih.gov |

| ADCs | Connects the antibody to the cytotoxic payload; improves solubility. biochempeg.com | Enhancing drug-to-antibody ratio (DAR), improving pharmacokinetics, and exploring the impact of the sulfonic acid charge on targeting. mdpi.comaacrjournals.org |

| Nanomedicine | Functionalizes the surface of nanoparticles for improved stability and targeting. axispharm.com | Creating multi-functional nanoparticles with enhanced colloidal stability and pH-responsive drug release. nih.gov |

Advanced Material Engineering Applications

The distinct chemical properties of this compound's two ends make it a promising component for creating novel functional materials.

Hydrogel Formation: Hydrogels are water-swollen polymer networks with numerous biomedical applications, including tissue engineering and controlled drug release. mdpi.comnih.gov The carboxylic and sulfonic acid groups can participate in cross-linking reactions or form non-covalent interactions to create hydrogels with specific properties. mdpi.comthno.org The sulfonic acid group, being strongly acidic, can impart a negative charge and influence the hydrogel's swelling behavior, mechanical strength, and interaction with biological molecules. axispharm.comolemiss.edu

Surface Modification: The linker can be used to modify surfaces to enhance their properties. For example, attaching it to metal oxide surfaces or nanoparticles can improve their hydrophilicity and stability in aqueous environments. axispharm.com This is valuable for developing biocompatible implants, biosensors, and materials for energy applications like fuel cells, where proton conductivity is key. axispharm.comolemiss.edu

Hybrid Materials: Future research will likely explore the creation of hybrid materials by combining this compound with other polymers or nanoparticles. For instance, incorporating the linker into a composite hydrogel containing metal nanoparticles could yield a material with synergistic properties, such as enhanced antibacterial activity and improved mechanical strength for applications like advanced wound dressings. thno.org

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of Carboxy-PEG4-sulfonic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of PEG spacers and sulfonic acid groups. Compare chemical shifts with reference spectra for validation .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 210 nm) to assess purity. Use a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode is ideal for detecting the sulfonic acid moiety and verifying molecular weight .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at -20°C in anhydrous, inert environments to prevent hydrolysis of the sulfonic acid group .

- Stability Testing: Conduct accelerated degradation studies by exposing the compound to elevated temperatures (e.g., 40°C) and varying pH (3–9). Monitor degradation via HPLC and FTIR .

Q. What solvent systems optimize solubility for this compound in aqueous versus organic reactions?

Methodological Answer:

- Aqueous Solutions: Use phosphate-buffered saline (PBS, pH 7.4) or deionized water with sonication. The PEG spacer enhances hydrophilicity .

- Organic Media: Dissolve in DMSO or DMF for coupling reactions. Pre-test solubility by incremental solvent addition and vortexing .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biomolecules (e.g., proteins)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate the compound’s conformation in explicit solvent (e.g., TIP3P water model) to assess flexibility and sulfonic acid group accessibility .

- Docking Studies: Use AutoDock Vina to model binding affinities with target proteins. Parameterize the sulfonic acid group’s charge distribution using DFT calculations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control (QC): Implement in-process monitoring (e.g., inline FTIR) during PEG spacer sulfonation. Track reaction completion via thiol-disulfide exchange assays .

- Standardized Protocols: Adopt orthogonal protection/deprotection steps for the carboxylic acid and sulfonic acid groups to minimize side reactions .

Q. How should researchers resolve conflicting data between characterization methods (e.g., NMR vs. HPLC purity results)?

Methodological Answer:

- Cross-Validation: Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks. Confirm HPLC results using two distinct columns (C18 and HILIC) .

- Error Analysis: Quantify uncertainties from instrument calibration (e.g., ±2% for HPLC area under the curve) and statistically compare datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。